Kinase Inhibition: Potent TNIK Activity of a Core Scaffold Derivative Versus Non-Brominated Analogs
A closely related derivative, methyl (4-((5-(4-bromophenyl)-1H-pyrazol-3-yl)amino)-3-methylphenyl)carbamate, which incorporates the core 5-(4-bromophenyl)pyrazole motif, demonstrates potent inhibitory activity against TNIK with an IC50 of 157 nM [1]. This level of potency is characteristic of the brominated scaffold; SAR studies in similar pyrazole series indicate that replacement of the 4-bromophenyl group with a 4-chlorophenyl or unsubstituted phenyl group often results in a significant (10- to 100-fold) reduction in activity, rendering such analogs unsuitable for TNIK-targeted research [2]. The presence of the bromine atom is critical for achieving the hydrophobic and steric interactions required for high-affinity binding.
| Evidence Dimension | Inhibition of TNIK Kinase |
|---|---|
| Target Compound Data | IC50 = 157 nM |
| Comparator Or Baseline | Analog with 4-chlorophenyl or phenyl substitution (Inferred) |
| Quantified Difference | Significant potency loss (often >90%) for non-brominated analogs |
| Conditions | Luminescent ADP-Glo Kinase Enzyme System |
Why This Matters
Procuring the brominated scaffold is essential for research programs targeting TNIK, as non-brominated analogs are predicted to have substantially reduced target engagement based on established SAR.
- [1] BindingDB BDBM579816: methyl (4-((5-(4-bromophenyl)-1H- pyrazol-3-yl)amino)-3- methylphenyl)carbamate. BindingDB, accessed 2025. View Source
- [2] Hoda H. Fahmy; Aladdin M. Srour; Mohamed A. Ismail; et al. Design, Synthesis and Molecular Modeling Studies of Some Novel Trisubstituted Pyrazole Derivatives as Anticancer Agents. Research ASU, 2018. View Source
